![molecular formula C12H22N2O3 B14258943 1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid CAS No. 188854-33-3](/img/structure/B14258943.png)
1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of piperidine-4-carboxylic acid with 3-methylbutan-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: A simpler derivative with similar structural features.
1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid: Another derivative with a different substituent on the piperidine ring.
Uniqueness
1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid is unique due to its specific substituent, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
188854-33-3 |
|---|---|
Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-(3-methylbutan-2-ylcarbamoyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)9(3)13-12(17)14-6-4-10(5-7-14)11(15)16/h8-10H,4-7H2,1-3H3,(H,13,17)(H,15,16) |
InChI Key |
YNYILTBSHBDORR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)N1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)
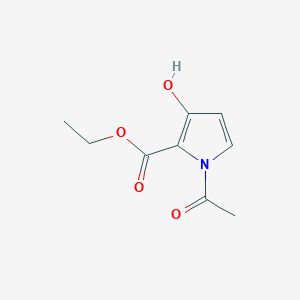
![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
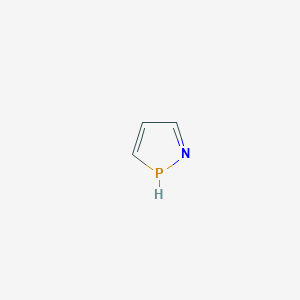
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
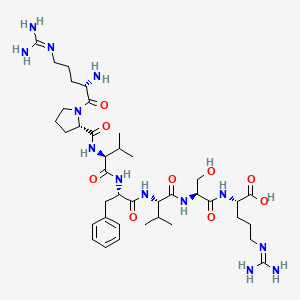
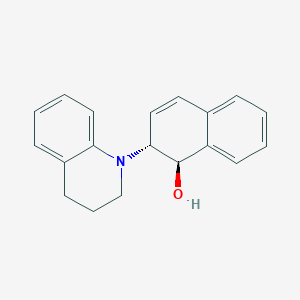

![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)

![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)
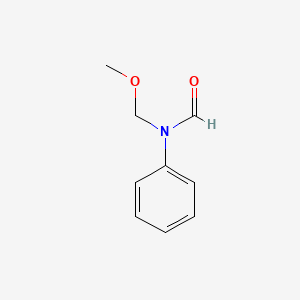
![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)
